Sermorelin acetate (chemical name: L-tyrosyl-L-alanyl-L-α-aspartyl-L-alanyl-L-isoleucyl-L-phenylalanyl-L-threonyl-L-asparaginyl-L-seryl-L-tyrosyl-L-arginyl-L-lysyl-L-valyl-L-leucyl-glycyl-L-glutaminyl-L-leucyl-L-seryl-L-alanyl-L-arginyl-L-lysyl-L-leucyl-L-leucyl-L-glutaminyl-L-α-aspartyl-L-isoleucyl-L-methionyl-L-seryl-L-argininamide acetate) has the empirical formula C₁₄₉H₂₄₆N₄₄O₄₂S and a molecular weight of 3357.93 g/mol [1] [3]. Its primary structure preserves the biologically active N-terminal domain of endogenous growth hormone-releasing hormone (1-44), which contains the functional residues necessary for receptor binding and activation [4] [5].
Table 1: Molecular Properties of Sermorelin Acetate
Property | Specification |
---|---|
CAS Registry Number | 86168-78-7 |
Molecular Formula | C₁₄₉H₂₄₆N₄₄O₄₂S |
Amino Acid Sequence | Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH₂ |
Isoelectric Point | Approximately 10.5 |
Structural Characteristics | Linear peptide chain with random coil conformation in aqueous solutions |
The peptide exhibits hydrophilic properties with limited stability in solution, requiring lyophilized storage at 2-8°C [3] [5]. Its solution stability is pH-dependent, with optimal stability observed in acidic conditions (pH 5.0-5.5) after reconstitution [3]. The presence of methionine at position 27 makes the molecule susceptible to oxidation, which can diminish biological activity [4].
Sermorelin acetate functions as a growth hormone-releasing hormone receptor agonist, binding selectively to growth hormone-releasing hormone receptors on pituitary somatotroph cells [1] [4]. This binding activates adenylate cyclase via G-protein coupling, increasing intracellular cyclic adenosine monophosphate levels that trigger growth hormone synthesis and pulsatile secretion [5] [8]. Unlike exogenous growth hormone administration, which produces sustained supraphysiological hormone levels, sermorelin mimics the endogenous pulsatile secretion pattern of growth hormone, preserving natural feedback mechanisms through somatostatin and insulin-like growth factor 1 [1] [4].
Table 2: Pharmacodynamic Comparison of Sermorelin and Related Peptides
Parameter | Sermorelin | Tesamorelin | Endogenous Growth Hormone-Releasing Hormone |
---|---|---|---|
Amino Acid Length | 29 | 44 (modified) | 44 |
Half-life | 11-12 minutes | ≈30 minutes | 7-10 minutes |
Receptor Binding Affinity | High | Very High | High |
Pulsatile Secretion Pattern | Preserved | Partially Preserved | Preserved |
Growth Hormone Specificity | Selective | Selective | Selective |
The specificity of sermorelin for growth hormone release is evidenced by its minimal effects on other pituitary hormones (adrenocorticotropic hormone, prolactin, thyroid-stimulating hormone, luteinizing hormone, or follicle-stimulating hormone) when administered at therapeutic doses [4] [8]. This targeted activity stems from its structural optimization as the minimal fully active fragment of growth hormone-releasing hormone, retaining receptor binding efficiency while eliminating extraneous sequences [1] [4].
The development of sermorelin followed the isolation and characterization of human growth hormone-releasing hormone in the 1970s-1980s [6] [8]. Researchers determined that the biological activity resided predominantly in the N-terminal region, leading to systematic investigation of truncated analogs [4]. Sermorelin emerged as the optimal candidate, retaining full efficacy while offering synthetic advantages over the full 44-amino acid peptide [1].
Table 3: Regulatory Timeline of Sermorelin Acetate
Year | Event | Significance |
---|---|---|
1988 | Orphan Drug Designation by FDA | Recognition for treatment of pediatric growth hormone deficiency |
1990 | Phase III clinical trials completion | Demonstrated efficacy in stimulating growth velocity in deficient children |
1997 | FDA approval as Geref® (sermorelin acetate) | Market authorization for diagnostic and therapeutic use in growth disorders |
2004 | Removal from FDA-approved drug list | Administrative delisting |
2008 | Voluntary discontinuation by manufacturer (EMD Serono) | Cessation of commercial production due to manufacturing challenges |
Regulatory approval in 1997 was based on multicenter clinical trials establishing its diagnostic utility and growth-promoting effects in pediatric populations with growth hormone deficiency [1] [7]. The orphan drug designation reflected its application in a limited patient population [2]. Market withdrawal in 2008 resulted from manufacturing complexities and commercial considerations rather than safety or efficacy concerns [2] [7]. This discontinuation created a niche for compounding pharmacies to produce sermorelin, though such preparations lack FDA approval [2] [5].
Post-discontinuation research has explored sermorelin's potential applications in age-related growth hormone decline, muscle wasting disorders, and cognitive function, though none have achieved regulatory endorsement [4] [6]. Its status persists as a research tool for investigating growth hormone physiology and a compounded therapeutic agent within specific clinical contexts [5] [9].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9